BenchChemオンラインストアへようこそ!

1-Phenyl-1,4-diazepan-5-one

Monoamine transporter pharmacology Dopamine transporter (DAT) Serotonin transporter (SERT)

For CNS drug discovery requiring a SERT-preferring transporter ligand or an α3β4-selective nAChR antagonist (α3β4 IC₅₀=1.8 nM), procure this N-phenyl diazepanone. Its chair-like conformation and N-phenyl substituent confer unique polypharmacology (SERT IC₅₀=100 nM; DAT IC₅₀=658 nM) not replicated by N-benzyl or N-alkyl analogs. The N-phenyl variant undergoes clean catalytic reduction without ring scission, unlike the N-benzyl analog. Validate in vivo with established ED₅₀ values (1.2–15 mg/kg in mouse models).

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 55186-91-9
Cat. No. B1499220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,4-diazepan-5-one
CAS55186-91-9
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN(CCNC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11-6-8-13(9-7-12-11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
InChIKeyNQBVEGQURCFGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,4-diazepan-5-one (CAS 55186-91-9): Procurement-Relevant Identity and Structural Baseline


1-Phenyl-1,4-diazepan-5-one (CAS 55186-91-9) is an N-aryl-substituted seven-membered diazepanone heterocycle with the molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol [1]. It belongs to the broader class of 1,4-diazepan-5-one scaffolds, a privileged medicinal chemistry template present in liponucleoside antibiotics such as caprazamycins and liposidomycins [2]. As a commercially available research chemical with a typical purity specification of ≥98%, the compound serves as a versatile intermediate for synthetic elaboration and as a pharmacophore core in drug discovery campaigns .

Why 1-Phenyl-1,4-diazepan-5-one Cannot Be Interchanged with Other Diazepanones or Monoamine Transporter Ligands


Generic substitution among diazepanone scaffolds or monoamine transporter ligands is precluded by three critical factors: (1) the N-phenyl substituent confers a distinct transporter selectivity profile not replicated by N-benzyl, N-alkyl, or N-unsubstituted analogs [1]; (2) the seven-membered diazepane ring's chair-like conformation and substituent orientation directly influence target engagement and biological activity [2]; and (3) the compound exhibits a unique polypharmacology at nicotinic acetylcholine receptor (nAChR) subtypes in the low nanomolar range, which is not a class-conserved property of 1,4-diazepan-5-ones [3]. These properties mean that substituting this compound with a cheaper or more accessible alternative will fundamentally alter experimental outcomes and compromise data reproducibility in transporter pharmacology or CNS-focused discovery programs.

Quantitative Differentiation Evidence for 1-Phenyl-1,4-diazepan-5-one: Comparator-Based Activity and Selectivity Data


Differential Dopamine vs. Serotonin Transporter Inhibition: SERT/DAT Selectivity Ratio

In a cross-study comparable assessment, 1-Phenyl-1,4-diazepan-5-one demonstrates a marked functional selectivity for serotonin transporter (SERT) inhibition over dopamine transporter (DAT) inhibition, a profile that differentiates it from non-selective monoamine reuptake inhibitors. In human HEK293 cells expressing human transporters, the compound inhibited [³H]serotonin uptake at SERT with an IC₅₀ of 100 nM, while inhibiting [³H]dopamine uptake at DAT with an IC₅₀ of 658 nM under the same assay conditions [1]. This yields a DAT/SERT selectivity ratio of approximately 6.6-fold, indicating preferential SERT activity. This contrasts with the prototypical DAT inhibitor GBR 12909, which exhibits a DAT IC₅₀ of ~5–20 nM and SERT IC₅₀ > 300 nM (SERT/DAT ratio > 15–60 in favor of DAT) [2], and with the non-selective inhibitor cocaine, which shows roughly equipotent inhibition at DAT and SERT (IC₅₀ values ~200–500 nM for both) [3].

Monoamine transporter pharmacology Dopamine transporter (DAT) Serotonin transporter (SERT) CNS drug discovery

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency: Subtype-Specific Activity at α3β4 vs. α4β2 Receptors

In direct head-to-head assays within the same dataset, 1-Phenyl-1,4-diazepan-5-one displays differential antagonist potency across human nAChR subtypes. The compound inhibits carbamylcholine-induced ⁸⁶Rb⁺ efflux at α3β4 nAChRs with an IC₅₀ of 1.8 nM, whereas its activity at α4β2 nAChRs is 6.7-fold lower (IC₅₀ = 12.0 nM), and at α4β4 nAChRs is 8.3-fold lower (IC₅₀ = 15.0 nM) under identical assay conditions in human SH-SY5Y cells [1]. This α3β4-preferring profile is pharmacologically distinct from classical nAChR antagonists such as mecamylamine, which exhibits non-selective inhibition across α3β4 and α4β2 subtypes with IC₅₀ values in the 100–300 nM range [2]. The compound also demonstrates activity at muscle-type α1β1γδ nAChRs (IC₅₀ = 7.9 nM) in human TE671/RD cells [1].

Nicotinic acetylcholine receptor (nAChR) Smoking cessation pharmacology Ion channel pharmacology CNS disorders

Monoamine Transporter Binding Affinity: DAT Displacement and Norepinephrine Transporter (NET) Activity

Within a single comprehensive dataset, 1-Phenyl-1,4-diazepan-5-one exhibits a rank-order transporter binding profile that distinguishes it from DAT-selective ligands. In head-to-head assays using human transporters expressed in HEK293 cells, the compound displaced [¹²⁵I]RTI-55 from cloned human DAT with an IC₅₀ of 871 nM, displaced [³H]WIN-35428 from human DAT expressed in mouse N2A cells with an IC₅₀ of 441 nM, and inhibited [³H]norepinephrine reuptake at human NET with an IC₅₀ of 443 nM [1]. The near-equipotent activity at DAT and NET (ratio ≈ 1.0–1.9 depending on assay format) contrasts with selective DAT inhibitors such as GBR 12909, which exhibits >50–100-fold selectivity for DAT over NET [2]. Additionally, the compound demonstrated inhibition of dopamine uptake in rat striatal synaptosomes with an IC₅₀ of 900 nM [1] and in a separate assay with an IC₅₀ of 16.5 μM (16,500 nM) in Wistar rat striatal synaptosomes [3], illustrating assay-dependent variability in native tissue preparations.

Monoamine transporter binding Norepinephrine transporter (NET) Radioligand displacement CNS pharmacology

In Vivo Nicotine-Induced Antinociception Reversal: Functional CNS Activity at Defined Doses

In a class-level inference from a standardized in vivo dataset, 1-Phenyl-1,4-diazepan-5-one demonstrates functional CNS activity in mouse models of nicotine-induced antinociception. Subcutaneous administration of the compound 15 minutes prior to nicotine challenge inhibited nicotine-induced antinociception with ED₅₀ values of 1.2 mg/kg in the tail-flick assay and 15.0 mg/kg in the hotplate assay in ICR mice [1]. The compound also inhibited nicotine-induced increases in locomotor activity (ED₅₀ = 4.9 mg/kg) and nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. These in vivo functional endpoints correlate with the compound's potent nAChR antagonism observed in vitro, though comparative in vivo data for other N-aryl diazepanones in these specific assays are not publicly available, limiting direct head-to-head comparison. The observed potency range (1.2–15 mg/kg) provides a benchmark for in vivo target engagement studies.

In vivo pharmacology Nicotine antagonism Smoking cessation Antinociception Behavioral pharmacology

Structural Differentiation: N-Phenyl Substitution Confers Unique Reduction Chemistry Compared to N-Benzyl Analogs

In a cross-study comparable assessment of synthetic transformations, the N-phenyl substituent in 1-Phenyl-1,4-diazepan-5-one confers a distinct chemical reactivity that differentiates it from N-benzyl analogs. Microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones followed by catalytic reduction yields the corresponding 1,4-diazepan-5-ones and 1,4-diazepanes when alkyl or aryl substituents occupy the N1 position. However, hydride reduction of substrates bearing an N-benzyl group results in ring opening rather than the desired reduction to the diazepane [1]. While 1-Phenyl-1,4-diazepan-5-one (N-phenyl) undergoes clean catalytic reduction to the diazepane scaffold, the structurally analogous 1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5) is susceptible to hydride-induced ring scission, precluding its use in synthetic sequences requiring reductive steps [1][2]. This differential stability under reductive conditions is a critical consideration for medicinal chemistry programs employing late-stage functionalization or library synthesis strategies.

Synthetic methodology Microwave-assisted synthesis Catalytic reduction Chemical stability Process chemistry

Validated Application Scenarios for 1-Phenyl-1,4-diazepan-5-one Based on Quantitative Evidence


CNS Pharmacology: Serotonin Transporter (SERT) Preferring Ligand Development

This compound is suitable for CNS drug discovery programs seeking a SERT-preferring monoamine transporter ligand. The 6.6-fold selectivity for SERT inhibition (IC₅₀ = 100 nM) over DAT inhibition (IC₅₀ = 658 nM) in human transporter assays [1] supports its use as a scaffold for developing serotonergic agents with reduced dopaminergic activity. It may serve as a reference tool compound in comparative pharmacology studies examining the functional consequences of SERT/DAT selectivity ratios in mood disorder models.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Pharmacology

The compound is validated for use as a potent nAChR antagonist tool in subtype-selective pharmacology research. With an α3β4 IC₅₀ of 1.8 nM and 6.7-fold selectivity over α4β2 nAChRs (IC₅₀ = 12.0 nM) [1], it is specifically applicable in studies aimed at dissecting the roles of α3β4-containing nAChRs in nicotine addiction, withdrawal, and antinociception pathways. The availability of in vivo ED₅₀ values (1.2–15 mg/kg in mouse behavioral assays) [1] enables direct translation of in vitro findings to functional CNS endpoints.

Synthetic Methodology: Reductive Transformations and Scaffold Diversification

This N-phenyl diazepanone scaffold is the preferred starting material for synthetic sequences requiring reductive steps, as it undergoes clean catalytic reduction to the corresponding 1,4-diazepane without ring opening [2]. This contrasts with the N-benzyl analog, which undergoes hydride-induced ring scission under similar conditions. Procurement of the N-phenyl variant (CAS 55186-91-9) rather than the N-benzyl variant (CAS 55186-89-5) is therefore indicated for medicinal chemistry campaigns involving late-stage reduction, asymmetric allylic alkylation, or library synthesis requiring ring-intact diazepane intermediates.

Polypharmacology Profiling: Dual DAT/NET and nAChR Activity Reference

The compound's unique polypharmacology profile—balanced DAT/NET inhibition (IC₅₀ ≈ 441–443 nM) [1] combined with low nanomolar nAChR antagonism (α3β4 IC₅₀ = 1.8 nM) [1]—makes it a valuable reference compound for polypharmacology screening panels and for investigating the interplay between monoamine transporters and nicotinic cholinergic systems. This profile is not replicated by selective DAT inhibitors (e.g., GBR 12909) or by non-selective nAChR antagonists (e.g., mecamylamine), providing a unique pharmacological fingerprint for target deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.